
3H-Phenoxazin-3-one, 7-(heptyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phenoxazin-3-one, 7-(heptyloxy)- is a chemical compound with the molecular formula C17H17NO3. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-3-one, 7-(heptyloxy)- typically involves the reaction of phenoxazine derivatives with heptyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3H-Phenoxazin-3-one, 7-(heptyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted phenoxazine derivatives .
Scientific Research Applications
3H-Phenoxazin-3-one, 7-(heptyloxy)- has several scientific research applications:
Chemistry: It is used as a fluorogenic indicator for various chemical reactions.
Biology: The compound is employed in cell viability assays due to its fluorescence properties.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 3H-Phenoxazin-3-one, 7-(heptyloxy)- involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are due to its ability to interact with esterase enzymes, leading to the cleavage of the heptyloxy group and subsequent fluorescence emission .
Comparison with Similar Compounds
Similar Compounds
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one: This compound is similar in structure but has an isobutoxycarbonyloxy group instead of a heptyloxy group.
7-Hydroxy-3H-phenoxazin-3-one: This compound has a hydroxy group at the 7-position instead of a heptyloxy group.
Uniqueness
3H-Phenoxazin-3-one, 7-(heptyloxy)- is unique due to its specific heptyloxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in fluorescence-based assays and optoelectronic devices .
Properties
CAS No. |
87687-00-1 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
7-heptoxyphenoxazin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-2-3-4-5-6-11-22-15-8-10-17-19(13-15)23-18-12-14(21)7-9-16(18)20-17/h7-10,12-13H,2-6,11H2,1H3 |
InChI Key |
HXVNQNXNSREMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


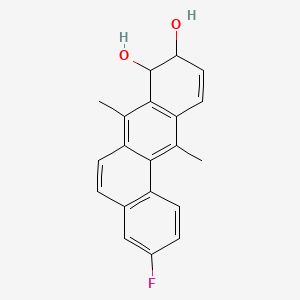
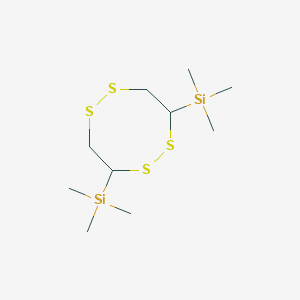
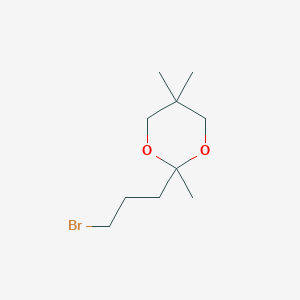
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

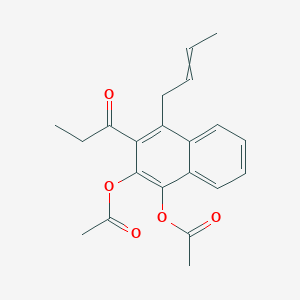
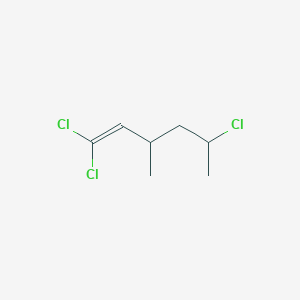

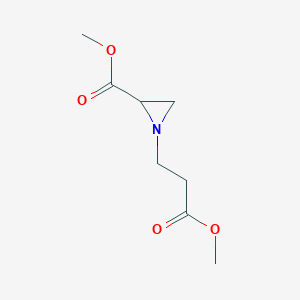
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
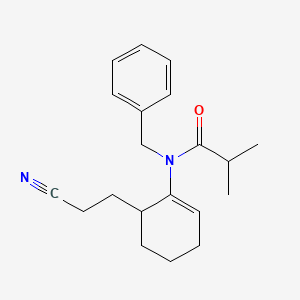
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

